Ethyl 4-aminopiperazine-1-carboxylate
Description
Contextual Significance within Heterocyclic Chemistry
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form the backbone of a vast array of natural products and synthetic drugs. nbinno.com The piperazine (B1678402) ring, in particular, is classified as a "privileged scaffold" in medicinal chemistry. This distinction is due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. jgtps.comresearchgate.net The two nitrogen atoms of the piperazine ring can be functionalized to modulate a molecule's physicochemical properties, such as solubility and basicity, which are crucial for its pharmacokinetic profile. The introduction of an ethyl carboxylate group, as seen in the title compound, provides a handle for further chemical modifications while also influencing the electronic nature of the piperazine ring.
Role as a Key Synthetic Intermediate in Pharmaceutical Development
The true value of ethyl 4-aminopiperazine-1-carboxylate lies in its utility as a key synthetic intermediate. The strategic placement of a protecting group (the ethyl carboxylate) on one of the piperazine nitrogens allows for selective reactions at the other nitrogen positions. A common synthetic strategy involves the initial protection of one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc). pinaunaeditora.com.brindibloghub.com This N-Boc-piperazine can then be further functionalized.
A plausible synthetic route to this compound involves the reaction of 1-Boc-piperazine with a suitable reagent to introduce the amino group at the 4-position, followed by the replacement of the Boc group with an ethyl carboxylate moiety. The synthesis of related N-substituted piperazines is a well-established area of organic chemistry, often involving reactions like reductive amination or nucleophilic substitution. nih.gov
The presence of the free amino group in this compound allows for its incorporation into larger molecules through amide bond formation, urea (B33335) formation, or by acting as a nucleophile in various coupling reactions. This versatility has made it a sought-after building block in the synthesis of numerous drug candidates.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value |
| Molecular Formula | C7H15N3O2 |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 64268-81-1 |
| SMILES | CCOC(=O)N1CCN(N)CC1 |
| Related Compound (Hydrochloride Salt) CAS | 84442-57-9 |
This table presents key identifiers for this compound.
Overview of Current Research Trajectories and Potential
Current research involving piperazine derivatives, including structures analogous to this compound, is heavily focused on the development of targeted therapies, particularly in oncology and neuroscience. The piperazine scaffold is a common feature in a multitude of kinase inhibitors, which are a class of drugs that block the action of enzymes called kinases. fishersci.co.ukchemicalbook.comgoogle.com
For instance, piperazine-containing compounds have been extensively investigated as inhibitors of phosphatidylinositol 3-kinases (PI3Ks) and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer. pinaunaeditora.com.brfishersci.co.uk The substituents on the piperazine ring play a crucial role in determining the potency and selectivity of these inhibitors. The ability to readily modify the structure of this compound makes it an attractive starting point for generating libraries of new potential kinase inhibitors for structure-activity relationship (SAR) studies. indibloghub.com
Furthermore, the piperazine nucleus is a key component of many antipsychotic drugs due to its ability to interact with dopamine (B1211576) and serotonin (B10506) receptors in the brain. nbinno.com The development of novel antipsychotic agents with improved efficacy and fewer side effects is an ongoing area of research where versatile building blocks like this compound are of high interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-aminopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-2-12-7(11)9-3-5-10(8)6-4-9/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHOFTOCHKUONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604250 | |
| Record name | Ethyl 4-aminopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64268-81-1 | |
| Record name | Ethyl 4-aminopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Aminopiperazine 1 Carboxylate and Analogous Aminopiperazines
Established Synthetic Pathways
The construction of the ethyl 4-aminopiperazine-1-carboxylate framework can be achieved through several well-established synthetic routes. These methods often involve the initial formation of the aminopiperazine core, followed by functionalization, or the direct introduction of the amino and carboxylate groups onto the piperazine (B1678402) ring.
Reduction-Based Approaches from Nitroso Precursors
A primary and widely recognized method for the synthesis of 1-aminopiperazine, a key precursor to the target molecule, involves the reduction of an N-nitroso intermediate. This two-step process begins with the nitrosation of piperazine, followed by the reduction of the resulting N-nitrosopiperazine.
The initial step is the nitrosation of piperazine, which is typically carried out by treating piperazine with a nitrosating agent such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, commonly hydrochloric acid (HCl), at low temperatures (e.g., -10 °C to 0 °C). researchgate.net This reaction selectively introduces a nitroso group (-N=O) onto one of the nitrogen atoms of the piperazine ring to form N-nitrosopiperazine.
The subsequent and crucial step is the reduction of the N-nitroso group to an amino group (-NH₂). This transformation can be accomplished using various reducing agents. A common and effective reducing agent for this purpose is lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The N-nitrosopiperazine is added to a suspension of LiAlH₄ and the mixture is typically heated to reflux to drive the reaction to completion. researchgate.net Other reducing systems, such as zinc dust in the presence of an acid (e.g., Zn/HCl), have also been reported for the reduction of nitroso compounds. researchgate.net
Nitrosation: Piperazine + NaNO₂/HCl → N-Nitrosopiperazine
Reduction: N-Nitrosopiperazine + Reducing Agent (e.g., LiAlH₄) → 1-Aminopiperazine
Once 1-aminopiperazine is obtained, the ethyl carboxylate group can be introduced at the other nitrogen atom, as will be discussed in the following section.
Direct Alkylation and Acylation Strategies
Direct functionalization of the piperazine ring through alkylation and acylation reactions is a cornerstone of piperazine chemistry. In the context of synthesizing this compound, these strategies are employed to introduce the ethyl carboxylate moiety.
A straightforward approach involves the acylation of 1-aminopiperazine with ethyl chloroformate (ClCO₂Et). nii.ac.jporgsyn.org This reaction is a nucleophilic acyl substitution where the free secondary amine of 1-aminopiperazine attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the desired carbamate (B1207046) and elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as N-methylmorpholine (NMM) or triethylamine (B128534) (Et₃N), to neutralize the HCl byproduct. researchgate.net The reaction is often performed in an inert solvent like tetrahydrofuran (THF) at controlled temperatures. researchgate.net
Alternatively, protection-deprotection strategies are commonly used to achieve selective functionalization, especially in more complex syntheses. nih.gov For instance, one of the nitrogen atoms of piperazine can be protected with a group like tert-butoxycarbonyl (Boc). The resulting N-Boc-piperazine can then be subjected to amination at the unprotected nitrogen, followed by deprotection and subsequent acylation with ethyl chloroformate. A more direct route would be to start with N-Boc-piperazine, introduce the amino group at the 4-position, and then replace the Boc group with the ethyl carboxylate group, though this is a less common approach for this specific target. The synthesis of N-Boc protected piperazine intermediates is well-documented, often starting from diethanolamine (B148213). google.com
Reductive amination is another powerful tool for creating N-alkylated piperazine derivatives and can be adapted for the synthesis of aminopiperazine analogs. researchgate.net This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While not a direct route to this compound itself, it is a key method for producing a wide variety of substituted aminopiperazines.
Enantioselective Synthesis and Chiral Control in Piperazine Derivatives
The development of enantioselective synthetic methods for piperazine derivatives is of paramount importance, as the stereochemistry of these compounds is often critical for their biological activity. Several strategies have been developed to achieve chiral control in the synthesis of substituted piperazines.
One common approach is to utilize chiral starting materials, such as optically pure amino acids. google.comhumanjournals.com For example, chiral 2-substituted piperazines can be synthesized from α-amino acids in a multi-step sequence that may involve an aza-Michael addition as a key transformation. humanjournals.com The inherent chirality of the amino acid is carried through the synthetic sequence to yield an enantiomerically pure or enriched piperazine derivative.
Asymmetric lithiation-trapping of N-Boc protected piperazines represents another sophisticated method for introducing chirality. nih.gov This technique involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a chiral lithium amide base, such as a complex of s-butyllithium (s-BuLi) and a chiral ligand like (-)-sparteine, followed by quenching the resulting organolithium intermediate with an electrophile. nih.gov The choice of the distal N-substituent and the electrophile can significantly influence the enantioselectivity of the reaction. nih.gov
Phase-transfer catalysis has also been employed to achieve enantioselectivity in reactions such as aza-Michael cyclizations, using chiral catalysts like cinchona alkaloid derivatives. researchgate.net These catalysts create a chiral environment that directs the stereochemical outcome of the reaction.
| Enantioselective Strategy | Description | Key Features |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. google.comhumanjournals.com | Readily available chiral starting materials; chirality is transferred through the synthesis. |
| Asymmetric Lithiation | Deprotonation with a chiral lithium amide base followed by reaction with an electrophile to create a stereocenter. nih.gov | Direct functionalization of the piperazine ring; enantioselectivity is dependent on the chiral ligand and reaction conditions. nih.gov |
| Chiral Catalysis | Use of a chiral catalyst, such as a phase-transfer catalyst, to control the stereochemistry of a key bond-forming reaction. researchgate.net | Catalytic amount of chiral source needed; can be applied to various reaction types. |
Emerging Green Chemistry Principles in Aminopiperazine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperazine derivatives to develop more sustainable and environmentally benign processes. These efforts focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
One-pot synthesis procedures are a key aspect of green chemistry as they reduce the number of reaction steps and purification stages, thereby saving time, solvents, and energy. nih.gov A simplified one-pot, one-step synthesis of monosubstituted piperazines from a protonated piperazine has been reported, avoiding the need for protecting groups. mdpi.com
The use of heterogeneous catalysts is another green approach, as these catalysts can be easily separated from the reaction mixture and reused. mdpi.com For instance, metal ions supported on polymeric resins have been used to catalyze the synthesis of monosubstituted piperazines. mdpi.com
Photoredox catalysis is an emerging green technology that utilizes visible light to promote chemical reactions under mild conditions. nih.govresearchgate.net This method has been applied to the C-H functionalization of piperazines, offering a sustainable alternative to traditional methods that may require harsh reagents or high temperatures. nih.gov The use of organic photocatalysts further enhances the green credentials of this approach by avoiding potentially toxic and expensive transition metals. nih.gov
Microwave-assisted synthesis has also been explored to accelerate reactions and improve yields in the synthesis of piperazine derivatives, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. mdpi.com The development of flow reactors, sometimes coupled with microwave units, represents a move towards continuous manufacturing, which can offer better control, safety, and efficiency for chemical processes. mdpi.com
| Green Chemistry Approach | Description | Advantages |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. nih.govmdpi.com | Reduced waste, solvent use, and energy consumption; improved efficiency. nih.govmdpi.com |
| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants, allowing for easy separation and reuse. mdpi.com | Catalyst recyclability; simplified product purification. mdpi.com |
| Photoredox Catalysis | Use of light to drive chemical reactions, often with a photocatalyst. nih.govresearchgate.net | Mild reaction conditions; use of a renewable energy source; potential for novel reactivity. nih.gov |
| Microwave-Assisted Synthesis | Application of microwave irradiation to heat reaction mixtures. mdpi.com | Rapid heating; shorter reaction times; often improved yields. mdpi.com |
| Flow Chemistry | Reactions are carried out in a continuous stream rather than in a batch. mdpi.com | Enhanced safety and control; improved scalability and reproducibility. mdpi.com |
Industrial Scale-Up Considerations and Process Optimization Research
The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges that require careful consideration and process optimization. For the production of this compound and its analogs, key factors include cost-effectiveness, safety, efficiency, and product purity.
The choice of raw materials is critical for industrial-scale synthesis. Readily available and inexpensive starting materials, such as diethanolamine for the synthesis of the piperazine core, are favored. google.com The development of synthetic routes that minimize the number of steps and avoid costly reagents and purification methods is a primary goal of process chemistry. nih.gov
Process safety is paramount in an industrial setting. Reactions that involve highly reactive or hazardous reagents, such as LiAlH₄, require specialized handling and equipment. The thermal stability of intermediates and reactions must be thoroughly evaluated to prevent runaway reactions. The use of continuous flow reactors can mitigate some of these risks by reducing the volume of reactive material at any given time and allowing for better temperature control. mdpi.com
Optimization of reaction conditions is essential to maximize yield and purity while minimizing costs. This includes optimizing solvent choice, reaction temperature, concentration, and catalyst loading. For instance, the development of robust and recyclable catalysts is a key area of research for industrial applications. mdpi.com
The purification of the final product is another significant consideration. Crystallization is often the preferred method for large-scale purification as it can be more cost-effective and scalable than chromatography. The development of a synthetic process that yields a product that can be easily purified by crystallization is highly desirable. humanjournals.com
The implementation of green chemistry principles, as discussed in the previous section, is also becoming increasingly important in industrial synthesis due to regulatory pressures and a growing emphasis on sustainability.
Chemical Reactivity and Derivatization Studies of the Ethyl 4 Aminopiperazine 1 Carboxylate Core
Reactions Involving the Amine Functionality
The primary amino group in ethyl 4-aminopiperazine-1-carboxylate is a key site for nucleophilic reactions, allowing for the introduction of various substituents through acylation, alkylation, and condensation reactions.
Acylation and Amide Formation
The primary amine of this compound readily undergoes acylation with a variety of acylating agents, such as acyl chlorides and isocyanates, to form the corresponding amides and ureas.
Reaction with Acyl Chlorides: The reaction with acyl chlorides typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. This method is a straightforward way to introduce a wide range of acyl groups to the piperazine (B1678402) core.
Reaction with Isocyanates: The addition of the amine to an isocyanate provides a direct route to urea (B33335) derivatives. This reaction is generally high-yielding and proceeds under mild conditions. For instance, the reaction of an amine with an isocyanate in a solvent like toluene (B28343) can be heated to facilitate the formation of the urea product. mdpi.com The general synthesis of urea derivatives often involves the reaction of an amine with phosgene (B1210022) or its equivalents to form an isocyanate intermediate, which then reacts with another amine. nih.gov Safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), are also widely used. nih.gov
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Acyl Chloride | N-Acyl-4-aminopiperazine derivative | Aprotic solvent, base (e.g., triethylamine) |
| This compound | Isocyanate | N-Substituted urea derivative | Inert solvent (e.g., toluene), heat |
This table represents generalized reaction conditions. Specific conditions can vary based on the substrate and reagents used.
Alkylation Reactions
The nucleophilic primary amine can be alkylated using various alkylating agents. These reactions can be controlled to achieve mono- or di-alkylation.
N-Alkylation with Alkyl Halides: Direct alkylation with alkyl halides can be achieved, often in the presence of a base to scavenge the resulting acid. To achieve mono-alkylation of piperazine derivatives, it is common to use a protecting group on one of the nitrogen atoms. researchgate.net A copper-catalyzed method using a halogen abstraction-radical capture (HARC) mechanism has been developed for the N-alkylation of a broad range of N-nucleophiles with alkyl bromides at room temperature. princeton.edu
Reductive Amination: A highly effective method for N-alkylation is reductive amination. This involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. mdpi.comnih.govresearchgate.net For example, the synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid has been achieved through a process that includes a reductive amination step using Raney nickel as a catalyst. derpharmachemica.com
| Reactant 1 | Reactant 2 | Reducing Agent | Product Type |
| This compound | Aldehyde/Ketone | Sodium triacetoxyborohydride | N-Alkyl-4-aminopiperazine derivative |
| This compound | Aldehyde/Ketone | Sodium cyanoborohydride | N-Alkyl-4-aminopiperazine derivative |
This table outlines general approaches to reductive amination. The choice of reagents and conditions depends on the specific substrates.
Condensation Reactions (e.g., Schiff Base Formation)
The primary amine of this compound can condense with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. These reactions are typically reversible and are often carried out in a suitable solvent with or without a catalyst.
The formation of hydrazones from the reaction of hydrazides with aldehydes is a well-established synthetic method. nih.govresearchgate.netrsc.orgnih.govijpsr.com The reaction generally involves the condensation of a primary amine with a carbonyl compound. nih.gov These reactions can be performed under various conditions, including in solution, mechanochemically, or in solid-state melt reactions. nih.gov
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Aldehyde | Hydrazone (Schiff Base) | Alcohol solvent, reflux |
| This compound | Ketone | Hydrazone (Schiff Base) | Alcohol solvent, reflux |
This table provides a general overview of Schiff base formation. Specific conditions may be adjusted based on the reactivity of the carbonyl compound.
Reactions Involving the Carboxylate Functionality
The ethyl carboxylate group on the piperazine ring offers another site for chemical modification, primarily through hydrolysis and transesterification reactions.
Ester Hydrolysis and Subsequent Amidation
The ethyl ester of 4-aminopiperazine-1-carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-aminopiperazine-1-carboxylic acid.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of excess water and a strong acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt, which can then be protonated in a separate acidic workup step to give the free carboxylic acid. The reaction of 4-methylphenyl isocyanate with amino acids has been studied, and the hydrolysis of the resulting adducts was tested under both acidic (6 M HCl) and basic (0.1 M or 0.3 M NaOH) conditions. nih.gov
The resulting 4-aminopiperazine-1-carboxylic acid can then be activated and coupled with various amines to form a new series of amide derivatives. This two-step sequence allows for the introduction of a wide range of substituents at this position.
| Reaction | Reagents | Product |
| Ester Hydrolysis (Acidic) | Water, Strong Acid (e.g., HCl) | 4-Aminopiperazine-1-carboxylic acid |
| Ester Hydrolysis (Basic) | Strong Base (e.g., NaOH), then Acid | 4-Aminopiperazine-1-carboxylic acid |
| Subsequent Amidation | 4-Aminopiperazine-1-carboxylic acid, Amine, Coupling Agent | 4-Aminopiperazine-1-carboxamide derivative |
This table summarizes the hydrolysis and subsequent amidation process. Coupling agents for amidation can include reagents like EDCI/HOBt or DCC.
Transesterification Reactions
Transesterification involves the conversion of the ethyl ester to a different ester by reaction with another alcohol, typically in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products.
Various catalysts can be employed for transesterification, including porous phenolsulphonic acid–formaldehyde resin, which has been shown to be effective for the transesterification of ethyl esters with methanol. researchgate.net N-heterocyclic carbenes have also been utilized as organocatalysts to promote transesterification reactions by enhancing the nucleophilicity of the alcohol. wisc.edu
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Alcohol (e.g., Methanol, Benzyl alcohol) | Acid or Base | New 4-aminopiperazine-1-carboxylate ester |
| This compound | Alcohol | Organocatalyst (e.g., N-heterocyclic carbene) | New 4-aminopiperazine-1-carboxylate ester |
This table illustrates the general parameters for transesterification. The choice of catalyst and conditions depends on the desired ester and the scale of the reaction.
Cyclization and Ring-Forming Reactions Utilizing the Piperazine Scaffold
The unique structure of this compound, featuring a primary exocyclic amino group and a piperazine ring, presents a versatile scaffold for the synthesis of complex fused heterocyclic systems through cyclization and ring-forming reactions. The presence of two distinct nitrogen nucleophiles allows for sequential or one-pot reactions to construct bicyclic and polycyclic structures of significant interest in medicinal chemistry.
Research into related aminopyrazole and aminopyridine precursors has demonstrated the utility of the amino group in constructing fused pyrimidine (B1678525) rings. For instance, the reaction of 5-amino-1H-pyrazoles with enaminones in the presence of a catalyst like pyridine (B92270) or ammonium (B1175870) acetate (B1210297) leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net Similarly, ethyl 3-amino-1H-pyrazole-4-carboxylate can be reacted with α-substituted cinnamonitriles to yield pyrazolo[1,5-a]pyrimidines. researchgate.net These methodologies highlight a potential pathway where the primary amino group of this compound could react with 1,3-dielectrophiles, such as α,β-unsaturated ketones or malonic acid derivatives, to form a fused dihydropyrimidine (B8664642) or pyrimidinone ring onto the piperazine core.
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been achieved through the reaction of pyrazole (B372694) carboxylates with 2-morpholinoethanamine, showcasing the formation of a piperazinone ring system. nih.gov This suggests that this compound could undergo intramolecular or intermolecular cyclization reactions. For example, after acylation of the primary amino group with a suitable reactant bearing a leaving group, subsequent intramolecular cyclization involving one of the piperazine nitrogens could lead to the formation of a fused bicyclic system. A proposed mechanism for the reductive cyclization of dioximes to form piperazines involves key steps of hydrogenolysis, cyclization into a dihydropyrazine, and subsequent reduction, illustrating the inherent reactivity of the piperazine framework in ring-forming processes. mdpi.com
The following table summarizes representative cyclization reactions that could be adapted for the this compound core, based on reactions with analogous amino-heterocycles.
| Starting Material Analogue | Reagent(s) | Product Type | Reference |
| 5-Amino-1H-pyrazole | Enaminone, Pyridine | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | α-substituted cinnamonitriles | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| N-aminopyridinium ylides | Electron-deficient alkenes | Pyrazolo[1,5-a]pyridine | organic-chemistry.org |
| Primary amines | Dioximes (via double oximinoalkylation) | Substituted Piperazines | mdpi.com |
Metal-Catalyzed Coupling Reactions of Functionalized Derivatives
The primary amino group of this compound serves as a key functional handle for derivatization through metal-catalyzed coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the introduction of a wide array of substituents onto the piperazine scaffold.
Palladium- and copper-catalyzed cross-coupling reactions are particularly relevant. The Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds. In this context, the amino group of this compound could be coupled with various aryl or heteroaryl halides or triflates. This strategy has been successfully employed in the synthesis of complex molecules, such as the selective substitution of a chlorine atom on a pyrazolo[1,5-a]pyrimidine core with morpholine, which is then followed by a Buchwald-Hartwig or Suzuki coupling to introduce further diversity. nih.gov This indicates that this compound could act as the amine component in such couplings to generate N-aryl or N-heteroaryl derivatives.
Furthermore, the piperazine nitrogen itself, or the primary amino group, can be functionalized to participate in these coupling reactions. For instance, the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives has been achieved through copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds, demonstrating a sustainable method for C-N bond formation. beilstein-journals.org Copper-catalyzed Ullmann-type couplings are also widely used. The reaction between 2-aminopyridines and arylboronic acids, catalyzed by Cu(II), proceeds via a Chan-Lam coupling mechanism to afford N-aryl pyridine derivatives. beilstein-journals.org This methodology could be directly applied to ethyl 4--aminopiperazine-1-carboxylate to synthesize N-arylated products.
The Suzuki-Miyaura coupling is another cornerstone of metal-catalyzed reactions. While the parent compound is not set up for direct Suzuki coupling, it can be readily functionalized. For instance, the primary amino group could be converted into a halide or triflate, which could then undergo Suzuki coupling with a boronic acid to form a new C-C bond, linking the piperazine moiety to various aryl, heteroaryl, or vinyl groups. This two-step approach is common in the synthesis of complex heterocyclic systems. nih.gov
The table below outlines key metal-catalyzed coupling reactions applicable to the functionalization of the this compound core or its derivatives.
| Coupling Reaction | Catalyst System (Example) | Reactant Types | Bond Formed | Reference |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Amine + Aryl/Heteroaryl Halide | C-N | nih.gov |
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Heteroaryl Halide + Boronic Acid | C-C | nih.gov |
| Chan-Lam Coupling | Copper catalyst (e.g., Cu(II)) | Amine + Arylboronic Acid | C-N | beilstein-journals.org |
| Ullmann Condensation | Copper catalyst (e.g., CuCl₂) | Amine + Aryl Halide | C-N | mdpi.com |
Applications As a Building Block and Scaffold in Medicinal Chemistry and Drug Discovery
Rational Design and Synthesis of Bioactive Piperazine-Containing Compounds.researchgate.netnih.gov
The rational design of drugs often begins with a scaffold like ethyl 4-aminopiperazine-1-carboxylate. researchgate.net The primary amino group provides a convenient handle for introducing various substituents through reactions like acylation, alkylation, or reductive amination. The ethyl carbamate (B1207046) group can be retained to modulate the electronic properties of the piperazine (B1678402) ring or can be removed to allow further functionalization at the N-1 position. nih.gov This dual functionality is crucial for creating large libraries of related compounds to screen for biological activity.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The piperazine ring, a core feature of derivatives from this compound, is a highly effective pharmacophore for several reasons. benthamdirect.comwisdomlib.org
Physicochemical Properties : The two nitrogen atoms, positioned at opposite ends of the six-membered ring, can act as hydrogen bond acceptors. benthamdirect.comnih.gov This ability to form hydrogen bonds is critical for binding to biological targets like enzymes and receptors. nih.gov Furthermore, the piperazine ring typically improves the water solubility and oral bioavailability of drug candidates. benthamdirect.comnih.gov
Structural Rigidity and Flexibility : The ring's chair conformation provides a degree of structural rigidity, which can help in pre-organizing the attached substituents for optimal binding to a target. benthamdirect.com This constrained structure reduces the entropic penalty upon binding, potentially increasing affinity.
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. benthamdirect.combenthamdirect.com this compound is an ideal starting point for SAR exploration because it allows for systematic modifications at both the N-1 and N-4 positions of the piperazine ring. benthamdirect.com
For instance, in the development of anticancer agents, researchers have synthesized series of compounds by attaching different aromatic or heterocyclic rings to the amino group of the scaffold. By keeping the core piperazine structure constant and varying the substituents, they can determine which groups enhance potency or selectivity against cancer cells. mdpi.com Similarly, in the pursuit of new HIV inhibitors, modifications to the groups attached to the piperazine scaffold have been shown to significantly impact antiviral activity, highlighting the ring's critical role in the pharmacophore. biorxiv.orgnih.gov
A study on novel ZIKV inhibitors demonstrated that replacing a benzonitrile (B105546) group on a piperazine scaffold with a pyridine (B92270) group led to stronger antiviral activity and lower cytotoxicity. nih.gov This type of systematic modification is central to SAR analysis. nih.gov
Table 1: Representative SAR Data for Piperazine Derivatives in Different Therapeutic Areas This table provides illustrative examples of how modifications to the piperazine scaffold can influence biological activity.
| Therapeutic Area | Scaffold Modification | Biological Target | Key Finding |
|---|---|---|---|
| Anticancer | Addition of a 4-trifluoromethylphenyl group to the piperazine nitrogen. mdpi.com | Various Cancer Cell Lines | Resulted in a derivative with high efficacy against colon, CNS, and melanoma cancer cell lines. mdpi.com |
| Antiviral (HIV) | Design of a bicyclic piperazine sulfonamide core. osti.gov | HIV-1 Protease | Led to a 10-fold increase in antiviral activity compared to the parent compound. osti.gov |
| Antiviral (Zika) | Replacement of a benzonitrile moiety with a pyridine group. nih.gov | ZIKV Entry | Showed stronger antiviral activity and lower cytotoxicity. nih.gov |
Development of Therapeutic Agents
The versatility of the this compound scaffold has been exploited in the development of a range of therapeutic agents targeting various diseases.
Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle and is overexpressed in many types of cancer, making it an attractive target for anticancer therapy. nih.govnih.gov Inhibition of PLK1 can disrupt mitosis and lead to the death of cancer cells. cancer.govnih.gov Several potent PLK1 inhibitors incorporate a piperazine ring in their structure, which often serves to interact with the ATP-binding site of the kinase. nih.gov
For example, GSK461364, a selective PLK1 inhibitor that entered clinical trials, features a terminal piperazine ring. nih.gov While not directly synthesized from this compound, its structure highlights the importance of the piperazine moiety in this class of inhibitors. The design of such molecules often involves creating derivatives where the piperazine ring is functionalized to optimize binding affinity and pharmacokinetic properties. The development of PLK inhibitors frequently involves targeting the enzyme's polo-box domain (PBD), a unique feature that offers a route to highly selective drugs. nih.govcancer.gov
The rise of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. derpharmachemica.comresearchgate.net Piperazine derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens. apjhs.comresearchgate.net The piperazine nucleus is a common feature in many synthetic antimicrobial compounds. derpharmachemica.comnih.gov
Researchers have synthesized new piperazine-based compounds and tested them against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. researchgate.net In many cases, the piperazine ring is crucial for the compound's ability to penetrate the bacterial cell wall or interact with essential bacterial enzymes. nih.gov For example, studies have shown that certain piperazine derivatives exhibit significant activity, sometimes comparable to standard antibiotics like ampicillin (B1664943) or gentamycin. derpharmachemica.com Hybrid molecules combining the piperazine core of norfloxacin (B1679917) with a thiazolidinedione moiety have been developed to target bacterial DNA gyrase and inhibit biofilm formation. nih.gov
Table 2: Examples of Antimicrobial Activity of Piperazine Derivatives
| Compound Type | Target Organism(s) | Activity | Reference |
|---|---|---|---|
| Chalcones with piperazine moiety | Staphylococcus aureus, Escherichia coli, Candida albicans | Potent activity, with one compound showing an MIC of 2.22 µg/mL against C. albicans. | derpharmachemica.com |
| Norfloxacin-thiazolidinedione hybrids | Gram-negative and Gram-positive strains | Promising direct activity against Gram-negative bacteria and anti-biofilm activity against Gram-positive bacteria. | nih.gov |
| N,N′-bis(1,3,4-thiadiazole) piperazines | E. coli | Significant activity against gram-negative strains, often higher than the reference antibiotic. | mdpi.com |
The piperazine scaffold is a cornerstone in the development of antiviral drugs, particularly those targeting the Human Immunodeficiency Virus (HIV). nih.govbohrium.com Multiple studies have shown that incorporating a piperazine moiety can significantly boost anti-HIV activity. nih.govbohrium.com The ring plays a key role in the pharmacophore that inhibits various stages of the HIV-1 life cycle, including viral entry, reverse transcription, and protease activity. nih.govbohrium.com
For instance, piperazine-based compounds have been designed as HIV-1 entry inhibitors that block the virus's surface glycoprotein, gp120, from binding to the CD4 receptor on human T-cells. biorxiv.org In the development of HIV-1 protease inhibitors, a novel bicyclic piperazine sulfonamide core was designed that led to a 10-fold increase in antiviral activity. osti.gov Another compound, Temacrazine, which contains a piperazine linker, was found to inhibit HIV-1 replication by selectively blocking viral transcription. nih.gov These examples underscore the strategic importance of the piperazine ring, often introduced using building blocks like this compound, in the fight against viral diseases.
Central Nervous System (CNS) Active Compounds (e.g., M1 mAChR Agonists, Antidepressants, Anxiolytics)
The piperazine moiety is a well-established pharmacophore for CNS-acting agents. This compound serves as a key starting material or intermediate in the synthesis of compounds targeting CNS receptors.
M1 Muscarinic Acetylcholine Receptor (mAChR) Agonists: The M1 mAChR is a crucial target for treating cognitive deficits associated with Alzheimer's disease. Restoring cholinergic neurotransmission by directly activating these receptors is a promising therapeutic strategy. The synthesis of potent M1 receptor agonists has utilized piperazine derivatives to achieve the desired selectivity and pharmacological profile. While direct synthesis examples starting from this compound are not extensively detailed in the provided literature, the analogous building block, ethyl 4-aminopiperidine-1-carboxylate, is used in the creation of M1 agonists, highlighting the utility of such carbamate-protected amino-heterocycles in this field.
Antidepressants and Anxiolytics: Piperazine derivatives are integral to many anxiolytic and antidepressant drugs. They often form the core of molecules designed to interact with serotonin (B10506) receptors, such as the 5-HT1A receptor. For instance, a series of [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives were synthesized and evaluated as potential anxiolytic agents. These compounds showed high affinity for the 5-HT1A receptor, and in vivo testing confirmed their anxiolytic effects. Although the specific use of this compound was not the focus of this particular study, its structure represents a key fragment of the synthesized active molecules. The literature reviewed did not provide a direct synthetic route starting from this compound for a marketed antidepressant.
Modulators for Metabolic Disorders (e.g., Acetyl-CoA Carboxylase (ACC) Inhibitors, Antidiabetic Agents)
The piperazine scaffold is also exploited in the design of drugs for metabolic diseases like obesity and type 2 diabetes.
Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC is a rate-limiting enzyme in the synthesis of fatty acids, making it an attractive target for treating metabolic disorders. Research has led to the development of potent ACC inhibitors based on a (4-piperidinyl)-piperazine platform. Structure-based design has produced indole (B1671886) derivatives with significant in vitro inhibitory activity against both ACC1 and ACC2 isoforms. These efforts underscore the value of the piperazinyl-piperidine scaffold in achieving high affinity for the enzyme's active site.
Antidiabetic Agents: Piperazine-containing compounds have been investigated as potential treatments for diabetes mellitus. Their moieties are found in molecules targeting various pathways involved in glucose homeostasis. For example, piperazine derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents. While a broad review highlights the potential of piperazine derivatives, specific examples detailing the direct incorporation of this compound into new antidiabetic agents were not prominent in the surveyed literature.
Cardiovascular Agents
The piperazine ring is a component of several cardiovascular drugs. However, based on the reviewed scientific literature, there is no direct evidence detailing the specific use of this compound as a key building block in the synthesis of cardiovascular agents.
Anti-inflammatory and Analgesic Compounds
Piperazine derivatives have demonstrated significant potential as anti-inflammatory and pain-relieving agents. The scaffold's versatility allows for the design of molecules with dual activities.
One study focused on a novel piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), which contains the core structure related to this compound. This compound exhibited both anti-nociceptive and anti-inflammatory effects in animal models. The research suggested that its mechanism of action involves the serotonergic pathway. This highlights the utility of the ethyl piperazine-1-carboxylate fragment in developing new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
| Compound | Target/Model | Activity | Reference |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Formalin Test (nociception) | Reduced licking time in neurogenic and inflammatory phases | |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced pleurisy (inflammation) | Reduced cell migration and protein exudation |
Other Pharmacological Applications (e.g., Quorum Sensing Modulators, Splicing Modulators)
The application of this compound extends to more novel therapeutic areas.
Quorum Sensing Modulators: Quorum sensing is a bacterial communication process that controls virulence and biofilm formation, making it a target for new antimicrobial strategies. While targeting quorum sensing is a promising field, the reviewed literature did not specify the use of this compound in the synthesis of quorum sensing modulators.
Splicing Modulators: Splicing modulators are compounds that can alter the outcome of mRNA splicing, a process often dysregulated in genetic diseases and cancer. There was no information found in the surveyed literature regarding the use of this compound in the development of splicing modulators.
Conjugation Chemistry for Advanced Biological Applications (e.g., Nucleic Acid Transfection Lipoplexes)
Beyond its use as a scaffold for small molecule drugs, this compound and related structures are valuable in creating complex bioconjugates for advanced applications like gene therapy.
Cationic lipids are essential components of non-viral vectors used to deliver nucleic acids (like DNA and RNA) into cells. The positively charged headgroup of the lipid interacts with the negatively charged nucleic acid backbone, condensing it into nanoparticles called lipoplexes.
Researchers have synthesized libraries of cholesterol-piperazine conjugates to serve as components of these lipoplexes. In these constructs, the piperazine moiety provides the cationic center necessary for nucleic acid binding. The synthesis often involves reacting cholesteryl chloroformate with substituted piperazines. Studies have shown that lipoplexes formulated with piperazine-cholesteryl derivatives can efficiently transfect cells with both DNA and siRNA, demonstrating their utility as vectors for gene delivery and gene silencing applications. The efficiency of these vectors is highly dependent on the chemical structure of the cationic lipid, with the piperazine component playing a crucial role in nanoparticle formation and biological activity.
| Cationic Lipid Component | Application | Outcome | Reference |
| Piperazine-cholesterol conjugates | Nucleic acid transfection | Formation of lipoplex nanoparticles capable of efficient, non-toxic nucleic acid delivery to cells | |
| Cyclen-cholesterol conjugate | siRNA delivery | Efficient target gene silencing |
Advanced Research Methodologies Applied to Ethyl 4 Aminopiperazine 1 Carboxylate Research
Computational Chemistry and Molecular Modeling Studies
Computational approaches are pivotal in modern drug discovery, offering predictive power that accelerates the identification and optimization of lead compounds. For derivatives of Ethyl 4-aminopiperazine-1-carboxylate, these methods are instrumental in understanding their interactions with biological targets.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme.
In a notable study, Schiff bases derived from the condensation reaction of Ethyl 4-aminopiperidine-1-carboxylate (a closely related compound) with pyridine (B92270) carboxyaldehydes were investigated for their potential as acetylcholinesterase (AChE) inhibitors. nih.govmdpi.com Molecular docking studies were performed against the human acetylcholinesterase (hAChE) enzyme (PDB ID: 7XN1). nih.govmdpi.com The research determined that the synthesized compounds exhibited significant binding energies, with one derivative showing a higher binding energy (-7.52 kcal/mol) than the reference drug Tacrine (-7.48 kcal/mol). nih.govmdpi.com These findings suggest that such derivatives can be potent inhibitors of hAChE. nih.govmdpi.com The docking interactions revealed key binding modes within the active site of the enzyme, providing a structural basis for their inhibitory activity. mdpi.com
Similarly, molecular docking studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against Carbonic Anhydrase IX (CAIX), a cancer-related protein, have demonstrated the utility of this approach. These studies revealed binding affinities and specific hydrogen bond interactions with key residues of the protein, indicating the potential of these compounds as targeted cancer therapeutics.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR studies on this compound were not found, the methodology has been extensively applied to various piperazine (B1678402) derivatives, demonstrating its potential for this compound. nih.govmdpi.comnih.gov
QSAR studies on aryl alkanol piperazine derivatives with antidepressant activities have led to the development of statistically significant 2D-QSAR models. nih.gov These models identified key molecular descriptors, such as those related to atom-type counts, dipole moment, and electronic properties, that influence the inhibition of serotonin (B10506) and noradrenaline reuptake. nih.gov Such models are valuable for predicting the activity of new derivatives before their synthesis. nih.gov
Furthermore, 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to analyze piperazine-carboxamides as Fatty Acid Amide Hydrolase (FAAH) inhibitors. mdpi.com These studies generate 3D contour maps that visualize the regions where steric, electrostatic, and other fields influence biological activity, providing crucial guidance for designing more potent and selective inhibitors. mdpi.com
The application of these QSAR methodologies to this compound and its derivatives could elucidate the structural requirements for various biological activities, thereby streamlining the drug design process. mdpi.com
Conformational Analysis and Binding Mode Predictions
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For flexible molecules like this compound, understanding the preferred conformation is essential for predicting its binding mode to a biological target.
Computational methods can predict the most stable conformations and how these conformations might change upon binding to a receptor. This information, combined with molecular docking, provides a detailed picture of the binding mode, including the key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.
Spectroscopic and Chromatographic Characterization in Research Contexts
Spectroscopic and chromatographic techniques are indispensable for the synthesis and analysis of new chemical entities, including derivatives of this compound. They are used to confirm the identity, structure, and purity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize new derivatives of this compound.
For Ethyl 4-amino-1-piperidinecarboxylate, the ¹H NMR spectrum shows characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the piperidine (B6355638) ring. mdpi.com The chemical shifts and coupling patterns of the piperidine protons provide information about their chemical environment and stereochemical arrangement. researchgate.net In derivatives, the introduction of new functional groups leads to predictable changes in the NMR spectrum, allowing for detailed structural confirmation. For instance, in Schiff base derivatives, the formation of the imine bond is confirmed by the appearance of a characteristic signal for the imine proton in the ¹H NMR spectrum. mdpi.com
Table 1: Representative ¹H NMR Data for Ethyl 4-piperidinecarboxylate
| Assignment | Chemical Shift (ppm) |
|---|---|
| Ethyl CH₃ | 1.255 |
| Piperidine CH₂ | 1.46 - 2.06 |
| Piperidine CH | 2.41 |
| Piperidine N-CH₂ | 2.64 & 3.087 |
| Ethyl CH₂ | 4.130 |
Data is illustrative and based on typical values. bldpharm.com
Mass Spectrometry (MS) for Compound Identification and Purity
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of small molecules like this compound and its derivatives. mdpi.com The mass spectrum of Ethyl 4-amino-1-piperidinecarboxylate shows a molecular ion peak corresponding to its molecular weight, confirming the identity of the compound. mdpi.com The fragmentation pattern can be analyzed to further support the proposed structure.
In research, MS is crucial for confirming the successful synthesis of new compounds and for assessing their purity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule.
Table 2: Key Mass Spectrometry Data for Ethyl 4-amino-1-piperidinecarboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₂ | PubChem mdpi.com |
| Molecular Weight | 172.22 g/mol | PubChem mdpi.com |
| Monoisotopic Mass | 172.121177757 Da | PubChem mdpi.com |
Data obtained from the PubChem database. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." For this compound, IR spectroscopy is crucial for confirming the presence of its key structural features: the secondary amine within the piperazine ring, the primary amino group, and the carbamate (B1207046) functional group.
The analysis of the IR spectrum of this compound would be expected to reveal several characteristic absorption bands. The N-H stretching vibrations are particularly informative. The primary amine (-NH2) group typically exhibits two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The secondary amine (N-H) of the piperazine ring would show a single, weaker absorption band in a similar region.
Another key functional group is the carbamate. The carbonyl (C=O) stretching vibration of the ethyl carbamate group is expected to produce a strong absorption band in the range of 1720-1680 cm⁻¹. The precise position of this band can be influenced by the electronic environment. Additionally, the C-N stretching vibrations of the piperazine ring and the amino group, as well as the C-O stretching of the ester group, would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), further confirming the compound's structure. A research article on the synthesis and spectral analysis of related ethyl-(E)-4-(2-(2-arylidenehydrazinyl)-2-oxoethyl)piperazine-1-carboxylates supports the expected presence of these functional groups through IR analysis. researchgate.net
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 | Medium |
| Primary Amine (-NH₂) | Symmetric N-H Stretch | 3400 - 3300 | Medium |
| Secondary Amine (Piperazine N-H) | N-H Stretch | 3350 - 3310 | Weak-Medium |
| Carbamate (C=O) | C=O Stretch | 1720 - 1680 | Strong |
| Alkane (C-H) | C-H Stretch | 2980 - 2850 | Medium-Strong |
| Ester (C-O) | C-O Stretch | 1300 - 1200 | Strong |
| Amine (C-N) | C-N Stretch | 1250 - 1020 | Medium |
Note: The exact positions of the absorption bands can vary based on the sample preparation method (e.g., neat, KBr pellet, or solution) and the specific instrumentation used.
High-Performance Liquid Chromatography (HPLC) in Purity and Enantiomeric Excess Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of compounds in a mixture. For this compound, HPLC is the method of choice for determining its purity, quantifying impurities, and, if applicable, assessing its enantiomeric excess.
The inherent structure of this compound, lacking a significant UV-absorbing chromophore, presents a challenge for direct detection using standard UV-Vis detectors. tsijournals.com Therefore, a common strategy involves pre-column or post-column derivatization to introduce a chromophoric or fluorophoric tag. researchgate.netresearchgate.net For instance, derivatizing the primary amino group with a reagent like dansyl chloride or o-phthalaldehyde (B127526) (OPA) would yield a highly fluorescent derivative, enabling sensitive detection.
The choice of HPLC column and mobile phase is critical for achieving optimal separation. A reversed-phase C18 or C8 column is typically employed for the separation of such polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to ensure the separation of the main compound from any starting materials, by-products, or degradation products.
Table 2: Illustrative HPLC Method Parameters for the Analysis of a Derivatized this compound Analog
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Fluorescence (following derivatization) |
This table provides a general example; specific conditions would need to be optimized for the exact derivative of this compound being analyzed.
For the assessment of enantiomeric excess, in cases where a chiral center is present or introduced, chiral HPLC is employed. This can be achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers, leading to two separate peaks in the chromatogram. The ratio of the areas of these peaks directly corresponds to the enantiomeric excess. Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. researchgate.net
Patent Landscape and Intellectual Property Implications in Ethyl 4 Aminopiperazine 1 Carboxylate Research
Analysis of Key Patent Filings and Claims
A thorough analysis of the patent landscape reveals that "Ethyl 4-aminopiperazine-1-carboxylate" is predominantly cited as an intermediate or a starting material in the synthesis of more complex molecules, rather than being the subject of primary patent claims for its therapeutic effects. The intellectual property surrounding this compound is therefore more nuanced, often embedded within broader patents covering novel APIs that incorporate the aminopiperazine-1-carboxylate scaffold.
Patents related to piperazine (B1678402) derivatives are extensive, reflecting the versatility of the piperazine ring as a privileged structure in medicinal chemistry. dongguk.eduresearchgate.net For instance, a significant number of patents describe the synthesis of various kinase inhibitors and central nervous system (CNS) agents that utilize functionalized piperazines. google.comnih.gov
While direct patent filings for this compound are not prevalent, patents for structurally similar compounds and their applications provide valuable insights. For example, patents for tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, a closely related analog, are frequently found in the synthesis of inhibitors for targets like Focal Adhesion Kinase (FAK). These patents often claim a broad genus of compounds, with the piperazine moiety being a constant feature, while substitutions on the phenyl and amino groups are varied to optimize pharmacological properties.
A review of patent literature indicates that the claims involving such piperazine intermediates are typically composition of matter claims for the final, more complex drug molecule, and process claims detailing the synthetic route to that molecule. The novelty and inventive step often lie in the final compound's structure and its unexpected therapeutic activity, with the piperazine building block being a crucial but known component.
Table 1: Representative Patents and Their Relevance
| Patent/Publication Number | Title/Subject Matter | Relevance to this compound |
| US9695160B2 | Piperazine derivatives for treating disorders | Discloses piperazine derivatives as inhibitors of SRPK1 for various therapeutic uses, highlighting the broad utility of the piperazine scaffold. google.com |
| ZA201403158B | Alkylated piperazine compounds as inhibitors of btk activity | Describes alkylated piperazine compounds as inhibitors of Bruton's Tyrosine Kinase (Btk), showcasing the importance of this class of compounds in cancer therapy. google.com |
| EP2773640B1 | Bicyclic piperazine compounds | Details bicyclic piperazine compounds with Btk modulating activity for treating inflammation, immunological disorders, and cancer. googleapis.com |
| WO2005090367A1 | Prodrugs of piperazine and substituted piperidine (B6355638) antiviral agents | Provides examples of piperazine derivatives developed as prodrugs for antiviral therapy, particularly for HIV. google.com |
| EP1615909A1 | Piperazine derivatives and their use for the treatment of neurological and psychiatric diseases | Focuses on piperazine derivatives for treating neurological and psychiatric disorders, indicating the scaffold's role in CNS drug discovery. epo.org |
| EP0136274B1 | 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions | Describes 1-piperazine carboxamide derivatives for treating mental disorders, further emphasizing the significance of this chemical class in neuropharmacology. google.com |
| WO2016078107A1 | Method for synthesizing piperazine pharmaceutical intermediate | Outlines a synthetic method for a piperazine pharmaceutical intermediate, underscoring the industrial importance of efficient synthetic routes for these building blocks. google.com |
Strategic Importance in Pharmaceutical Drug Development and Commercialization
The strategic importance of this compound in the pharmaceutical industry is rooted in its role as a versatile scaffold. The piperazine ring system is a common feature in numerous approved drugs due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nature, which can be crucial for target engagement and pharmacokinetic profiles. researchgate.netnih.gov
The presence of two nitrogen atoms in the piperazine ring allows for the introduction of diverse substituents at the 1- and 4-positions, enabling chemists to fine-tune the biological activity, selectivity, and pharmacokinetic parameters of a lead compound. The ethyl carbamate (B1207046) group at the 1-position of the title compound can act as a protecting group or be modified, while the amino group at the 4-position provides a key attachment point for building out more complex molecular architectures.
This "building block" approach is a cornerstone of modern medicinal chemistry. marks-clerk.com The use of pre-functionalized and well-characterized intermediates like this compound can significantly streamline the drug discovery process by:
Accelerating Synthesis: Providing a ready-made core structure, which reduces the number of synthetic steps required to generate libraries of potential drug candidates.
Facilitating Structure-Activity Relationship (SAR) Studies: Allowing for systematic modifications at the amino group to explore how different substituents impact the compound's interaction with its biological target.
Improving Efficiency: Enabling a more modular and convergent approach to synthesis, which is often more efficient and cost-effective for large-scale production.
The commercialization of drugs containing the piperazine scaffold, such as the anticancer drug Imatinib, underscores the economic value of this chemical class. The intellectual property generated around novel compounds synthesized from intermediates like this compound is a critical asset for pharmaceutical companies, providing market exclusivity and driving profitability.
Emerging Patent Trends and Opportunities
The patent landscape for piperazine-containing compounds is continually evolving, with several key trends and opportunities emerging:
Targeted Therapies: There is a growing number of patents for piperazine derivatives as inhibitors of specific enzymes, such as kinases, which are implicated in cancer and inflammatory diseases. google.comgoogleapis.com The ability to precisely modify the piperazine scaffold allows for the design of highly selective inhibitors, which can lead to more effective and less toxic treatments. A recent review of FDA-approved drugs from 2011-2023 highlights the prevalence of piperazine-containing kinase inhibitors. nih.govmdpi.com
Central Nervous System (CNS) Disorders: The piperazine moiety continues to be a valuable scaffold in the development of drugs for CNS disorders, including psychiatric and neurological conditions. epo.orggoogle.com Emerging patents are likely to focus on novel piperazine derivatives with improved blood-brain barrier penetration and refined receptor-binding profiles.
Novel Synthetic Methodologies: Patents are not only being filed for new compounds but also for innovative and more efficient methods of synthesizing piperazine intermediates. google.com These process patents are crucial for reducing manufacturing costs and improving the sustainability of pharmaceutical production. The development of late-stage functionalization techniques is also opening new avenues for creating diverse molecular libraries from common piperazine cores. marks-clerk.com
Expansion into New Therapeutic Areas: While oncology and CNS disorders have been the traditional focus, there is an opportunity to explore the potential of this compound and related compounds in other therapeutic areas. For example, patents for antiviral agents incorporating piperazine derivatives suggest a broader applicability of this scaffold. google.com
Future Directions and Unresolved Research Challenges
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is paramount for the cost-effective production of pharmaceutical intermediates. While traditional methods for synthesizing piperazine (B1678402) derivatives exist, future research must focus on novel routes that align with the principles of green chemistry.
Key areas of exploration include:
One-Pot and Multicomponent Reactions (MCRs): Designing one-pot, four-component reactions can significantly improve efficiency by combining multiple synthetic steps into a single operation, thereby reducing waste and saving time. nih.gov Such approaches, which might involve reactants like 1,4-diazabicyclo[2.2.2]octane (DABCO), alkyl bromides, secondary amines, and phenylisothiocyanate, could be adapted for the synthesis of complex derivatives of Ethyl 4-aminopiperazine-1-carboxylate. nih.gov
Catalytic Innovations: The use of novel catalysts can enhance reaction rates and selectivity. Research into heterogeneous catalysts, such as metal ions supported on polymeric resins, offers the advantage of easy separation and reusability, contributing to more sustainable processes. nih.gov Similarly, exploring palladium-catalyzed methodologies under aerobic conditions or the use of ruthenium(II) catalysts for diol-diamine coupling could provide efficient and eco-friendly synthetic pathways to piperazine-containing structures. organic-chemistry.org
Flow Chemistry and Microwave-Assisted Synthesis: Transitioning from traditional batch reactions to continuous flow or microwave-assisted processes can lead to shorter reaction times, improved yields, and better process control. nih.gov These technologies offer a scalable and more sustainable alternative for the synthesis of monosubstituted piperazine derivatives. nih.gov
Photoredox Catalysis: Visible-light-promoted reactions represent a green and sustainable approach for chemical synthesis. organic-chemistry.orgmdpi.com Employing organic photoredox catalysts, such as carbazolyl dicyanobenzene (4CzIPN), or iridium-based complexes can facilitate the synthesis of functionalized piperazines under mild conditions, avoiding the use of toxic reagents. organic-chemistry.orgmdpi.com
| Synthetic Approach | Key Advantages | Potential Application for this compound |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | Efficient synthesis of complex derivatives in a single step. |
| Heterogeneous Catalysis | Easy catalyst separation and reuse, shorter reaction times. nih.gov | Sustainable production of the core structure and its analogs. |
| Flow Chemistry | Improved scalability, safety, and process control. nih.govmdpi.com | Large-scale, efficient manufacturing. |
| Photoredox Catalysis | Use of visible light, mild reaction conditions, green approach. organic-chemistry.orgmdpi.comresearchgate.net | Introduction of novel functional groups with high precision. |
Expansion of the Biological Application Spectrum beyond Current Discoveries
The piperazine ring is a well-established pharmacophore found in a wide array of therapeutic agents, including anticancer, antiviral, and antidepressant drugs. researchgate.net This versatility suggests that derivatives of this compound could be explored for a broad range of new biological applications.
Future research should focus on:
Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. benthamdirect.com The piperazine nucleus is a promising scaffold for developing novel antibacterial and antifungal compounds. benthamdirect.comnih.gov Systematic structural modifications of this compound, such as incorporating various aryl or heterocyclic moieties, could lead to the discovery of potent agents against multidrug-resistant pathogens. benthamdirect.com
Anticancer Therapeutics: Many FDA-approved anticancer drugs contain a piperazine ring. researchgate.netmdpi.comnih.gov This scaffold can be functionalized to target various mechanisms involved in cancer progression, such as tubulin polymerization or protein kinase inhibition. researchgate.netnih.gov Derivatives of this compound could be designed as novel inhibitors of cancer-related targets. nih.gov
Antiviral Compounds: The piperazine moiety is present in several antiviral drugs. researchgate.net Screening libraries of this compound derivatives against a panel of viruses could identify new lead compounds for the development of antiviral therapies.
Central Nervous System (CNS) Disorders: The piperazine scaffold is a key component of drugs targeting CNS disorders. Further exploration could yield novel compounds with potential applications as antidepressants, anxiolytics, or antipsychotics.
Addressing Challenges Related to Drug Resistance and Efficacy Optimization
A significant hurdle in drug development is the emergence of resistance mechanisms in pathogens and cancer cells. researchgate.net Furthermore, optimizing the efficacy of lead compounds is a critical and challenging step.
Future strategies should include:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how structural modifications to the this compound scaffold affect biological activity and overcome resistance. benthamdirect.com For instance, the incorporation of specific electron-withdrawing groups has been shown to enhance the antibacterial activity of piperazine derivatives. benthamdirect.com
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their effects is crucial for rational drug design. This includes identifying specific cellular targets, such as enzymes or receptors. For example, some piperazine derivatives act as catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication. wikipedia.org
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could provide a strategy to combat resistance and enhance therapeutic outcomes.
Pharmacokinetic Optimization: The piperazine core is often used to improve the pharmacokinetic properties of drug candidates, such as water solubility, which is crucial for bioavailability. nih.gov Future research should focus on fine-tuning the structure to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
Integration with High-Throughput Screening and Artificial Intelligence (AI)-Driven Drug Discovery Platforms
The integration of advanced technologies like high-throughput screening (HTS) and artificial intelligence (AI) is revolutionizing the drug discovery process, making it faster and more cost-effective. dlapiper.comvipergen.com
Future applications in the context of this compound should involve:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large and diverse compound libraries against specific biological targets. vipergen.comnih.gov Libraries of this compound derivatives can be efficiently tested to identify initial "hits" for various diseases. nih.govnih.govresearchgate.net These screening collections are often designed to include structurally diverse compounds with drug-like properties to increase the probability of finding successful leads. thermofisher.com
AI in Lead Identification and Optimization: AI and machine learning algorithms can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel molecules. mdpi.com These tools can be used to virtually screen millions of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. nih.gov
Generative AI for Novel Compound Design: Generative AI models can design entirely new molecular structures with desired therapeutic profiles. dlapiper.commdpi.com By providing the model with the this compound scaffold and a set of desired properties, novel drug candidates that have a higher probability of success can be generated.
Predictive Modeling: AI can help build predictive models for drug resistance, enabling the design of next-generation compounds that are less susceptible to these mechanisms. By analyzing patterns in existing data, AI can guide the structural modifications needed to maintain efficacy. nih.gov
| Technology | Application in Drug Discovery | Relevance for this compound |
| High-Throughput Screening (HTS) | Rapidly tests thousands to millions of compounds for biological activity. vipergen.com | Identification of initial hits from libraries of derivatives. nih.govnih.gov |
| Artificial Intelligence (AI) | Predicts biological activity, toxicity, and designs novel molecules. mdpi.comnih.gov | Accelerates lead optimization and the design of new drug candidates. |
| Machine Learning (ML) | Analyzes complex datasets to identify patterns and make predictions. mdpi.com | Virtual screening of derivatives and prediction of their properties. |
| Generative Models | Creates novel molecular structures with desired therapeutic profiles. dlapiper.commdpi.com | Designing next-generation drugs based on the core scaffold. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Ethyl 4-aminopiperazine-1-carboxylate?
- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, refluxing precursors in dimethylformamide (DMF) with 1.5 equivalents of amine derivatives under nitrogen atmosphere achieves moderate yields (~85%). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometry based on nucleophile reactivity.
Q. How should researchers characterize the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Confirm functional groups (e.g., carbamate C=O at ~165 ppm in NMR).
- X-ray Crystallography : Use SHELXL for refinement and Mercury CSD 2.0 for visualizing packing patterns and hydrogen-bonding networks .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 202.2).
Q. What safety protocols are critical when handling this compound?
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or ocular exposure .
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water immediately. Avoid inducing vomiting if ingested—seek medical attention .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or weak diffraction) be addressed during structural analysis?
- Strategies :
- For twinned data, use SHELXL’s TWIN/BASF commands to refine twin laws .
- Optimize crystal growth via vapor diffusion with mixed solvents (e.g., DCM/methanol) to improve diffraction quality.
- Validation : Cross-check refined structures with Mercury’s void analysis to detect solvent-accessible regions .
Q. What role does this compound play in medicinal chemistry research?
- Applications :
- Acts as a piperazine-based scaffold for synthesizing enzyme inhibitors (e.g., carbonic anhydrase) or receptor ligands via substitution at the amine group .
- Modulate pharmacokinetic properties by altering carbamate substituents (e.g., ethyl to tert-butyl for enhanced lipophilicity) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach :
- Verify compound purity (>95% via HPLC) and stereochemical consistency (chiral HPLC or optical rotation).
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Example : Discrepancies in IC values may arise from residual solvents—lyophilize samples before testing.
Q. What strategies enable selective functionalization of the piperazine ring?
- Reaction Design :
- N-Alkylation : Use alkyl halides in THF with KCO as base.
- Carbamate Cleavage : Treat with TFA/CHCl (1:1) to regenerate free amines for further derivatization .
- Monitoring : Track regioselectivity via NMR (e.g., disappearance of NH peaks at δ 2.8 ppm).
Q. How can computational tools enhance understanding of this compound’s interactions?
- Modeling :
- Use Mercury CSD to analyze π-π stacking or hydrogen bonds in co-crystals .
- Perform DFT calculations (B3LYP/6-31G*) to predict reactive sites for electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
